molecular formula C21H19BrN2O3 B018937 (R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate CAS No. 143322-56-9

(R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate

Cat. No.: B018937
CAS No.: 143322-56-9
M. Wt: 427.3 g/mol
InChI Key: CWHKVBJSRGJFFN-LJQANCHMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Y-27632 2HCl involves several steps, starting from commercially available starting materials. The key steps include the formation of the cyclohexane ring, introduction of the pyridine moiety, and the final coupling reaction to form the desired product. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve high yields and purity .

Industrial Production Methods

For industrial production, the synthesis of Y-27632 2HCl is scaled up using optimized reaction conditions to ensure consistency and efficiency. The process involves large-scale reactors, precise control of reaction parameters, and purification techniques such as crystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Y-27632 2HCl primarily undergoes substitution reactions due to the presence of reactive functional groups such as the pyridine ring and the amide linkage. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving Y-27632 2HCl include organic solvents like dimethyl sulfoxide (DMSO) and water, as well as catalysts and bases to facilitate the reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from the reactions of Y-27632 2HCl depend on the specific reaction conditions and reagents used. For example, substitution reactions can lead to the formation of derivatives with modified functional groups, while oxidation and reduction reactions can result in changes to the oxidation state of the compound .

Properties

IUPAC Name

benzyl (2R)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O3/c22-15-8-9-18-16(11-15)17(12-23-18)20(25)19-7-4-10-24(19)21(26)27-13-14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12,19,23H,4,7,10,13H2/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHKVBJSRGJFFN-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)C3=CNC4=C3C=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)C3=CNC4=C3C=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601138537
Record name Phenylmethyl (2R)-2-[(5-bromo-1H-indol-3-yl)carbonyl]-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601138537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143322-56-9
Record name Phenylmethyl (2R)-2-[(5-bromo-1H-indol-3-yl)carbonyl]-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143322-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl (2R)-2-[(5-bromo-1H-indol-3-yl)carbonyl]-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601138537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate
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(R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate
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(R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate

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